1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
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Overview
Description
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromothiophene-2-carbaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted thiophenes or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one
- 1-(3-Chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- 1-(3-Bromothiophen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the chalcone structure may result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
648429-63-4 |
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Molecular Formula |
C13H8BrClOS |
Molecular Weight |
327.62 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrClOS/c14-11-7-8-17-13(11)12(16)6-3-9-1-4-10(15)5-2-9/h1-8H |
InChI Key |
MDTCGCSONJTCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CS2)Br)Cl |
Origin of Product |
United States |
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